molecular formula C15H26N2O2 B2570504 tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2241139-84-2

tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B2570504
CAS RN: 2241139-84-2
M. Wt: 266.385
InChI Key: BVVSGKZXURVDPZ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound that belongs to the class of azabicyclo compounds. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of bicyclic amino acid esters, closely related to tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, has been a topic of interest. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, leading to the characterization of its molecular structure through NMR spectroscopy, mass spectrometry, and single crystal X-ray diffraction analysis. This reveals the compound's bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring, with two diastereomers present in a 1:1 ratio in the crystal (Moriguchi et al., 2014).

Combinatorial Synthesis and Evaluation as Monoamine Transporter Inhibitors

In research exploring monoamine transporter inhibitors, a combinatorial synthesis approach was applied to generate benztropine analogues using radical azidonation of 3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester. This led to the creation of a library of compounds screened for binding and inhibition of human dopamine, serotonin, and norepinephrine transporters, though none surpassed benztropine in potency or selectivity (Pedersen et al., 2004).

Asymmetric Synthesis and Drug Discovery

Research also extends to asymmetric synthesis for drug discovery, such as the synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination of tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates. This method provides a direct route to 8-azabicyclo[3.2.1]octane scaffolds, essential for developing potential therapeutic agents (Brock et al., 2012).

Peptidomimetic Synthesis

The synthesis of constrained peptidomimetics, such as 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid, illustrates the compound's relevance in mimicking peptide structures for biomedical research. These mimetics serve as tools for structure-activity studies in peptide-based drug discovery, showcasing the potential for developing novel therapeutic compounds (Mandal et al., 2005).

properties

IUPAC Name

tert-butyl 3-amino-3-prop-2-enyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-5-8-15(16)9-11-6-7-12(10-15)17(11)13(18)19-14(2,3)4/h5,11-12H,1,6-10,16H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVSGKZXURVDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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